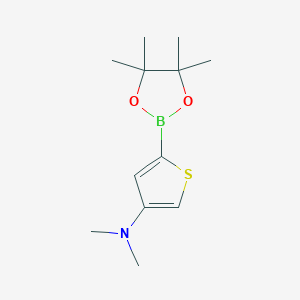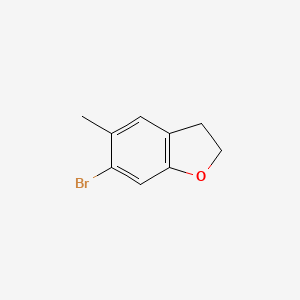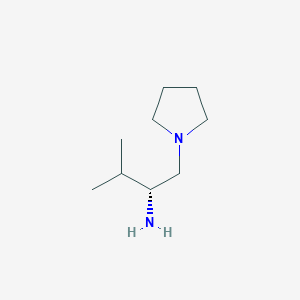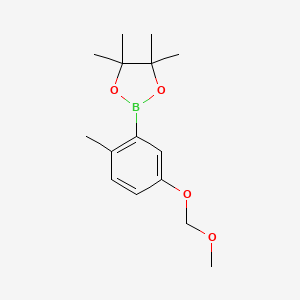
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by a phenyl ring substituted with a methyl group at the second position and a trifluoromethyl group at the third position, along with an ethanolic hydroxyl group attached to the first carbon of the phenyl ring
Synthetic Routes and Reaction Conditions:
Bromination and Grignard Reaction: The compound can be synthesized by first brominating 2-methylbenzene to form 2-bromo-3-(trifluoromethyl)benzene. This intermediate can then undergo a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-methylbenzene with trifluoromethyl benzene in the presence of an aluminum chloride catalyst, followed by reduction of the resulting ketone to the alcohol.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanone, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).
Reduction: Reduction of the ketone form can yield the alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, PCC, oxygen in the presence of a catalyst.
Reduction: NaBH4, LiAlH4, hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles, Lewis acids like AlCl3, and suitable solvents.
Major Products Formed:
Oxidation: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanone.
Reduction: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes.
Medicine: The compound and its derivatives may be explored for their therapeutic potential, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the production of materials with specific chemical and physical characteristics.
Mecanismo De Acción
The mechanism by which 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context and the nature of the interaction.
Comparación Con Compuestos Similares
2-Trifluoromethylphenol
3-Trifluoromethylphenol
2-Methyl-3-(trifluoromethyl)aniline
2-Amino-5-trifluoromethyltoluene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H11F3O |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
1-[2-methyl-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7,14H,1-2H3 |
Clave InChI |
OEINYHISAVXEGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C(F)(F)F)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)





![1-Amino-3-methylthiobenzo[f]quinazoline](/img/structure/B15362451.png)

![4-(1-Cyclohexen-1-yl)-1-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine](/img/structure/B15362467.png)

![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)

![Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)

